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Compound of Interest

Compound Name: (E)-O-Demethylroxithromycin

Cat. No.: B15291727

Disclaimer: This document provides a technical overview of the expected spectroscopic
characteristics of (E)-O-Demethylroxithromycin. As of the latest literature search, detailed,
experimentally-derived NMR and MS datasets for the purified (E)-O-Demethylroxithromycin
are not readily available in the public domain. The data presented in the tables are illustrative
examples based on the known fragmentation patterns of roxithromycin and its metabolites, and
typical chemical shifts for macrolide antibiotics.

(E)-O-Demethylroxithromycin is a significant metabolite of the macrolide antibiotic
roxithromycin. Understanding its structural and physicochemical properties is crucial for drug
metabolism studies, pharmacokinetics, and the development of new antibiotic derivatives. This
guide is intended for researchers, scientists, and drug development professionals, providing an
in-depth look at the methodologies used to obtain and interpret spectroscopic data for this
compound.

Mass Spectrometry Data

Mass spectrometry (MS) is a key analytical technique for the identification and structural
elucidation of drug metabolites. For (E)-O-Demethylroxithromycin, electrospray ionization
(ESI) coupled with tandem mass spectrometry (MS/MS or MSn) is the method of choice. The
expected fragmentation patterns are based on the characteristic losses from the parent
roxithromycin molecule.
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Table 1: Representative Mass Spectrometry Data for (E)-O-Demethylroxithromycin

lon m/z (calculated) Description of Fragment
[M+H]*+ 823.5 Protonated molecule
[M+H - H20]* 805.5 Loss of a water molecule
) Loss of the cladinose sugar

[M+H - Cladinose]* 665.5 ]

moiety

_ Loss of the desosamine sugar

[M+H - Desosamine]* 666.5 )

moiety

Protonated macrolide ring after
[Aglycone+H]*+ 507.5

loss of both sugars

Nuclear Magnetic Resonance (NMR) Spectroscopy

Data

NMR spectroscopy provides detailed information about the chemical structure and

stereochemistry of a molecule. For (E)-O-Demethylroxithromycin, *H and 3C NMR are

essential for confirming the O-demethylation and the integrity of the macrolide ring. The

absence of the characteristic methoxy signal from the O-methyl group on the desosamine

sugar is a key indicator.

Table 2: Representative *H NMR Data for (E)-O-Demethylroxithromycin

Chemical Shift (ppm,

Coupling Constant

Proton _ Multiplicity (J, Hz,

representative) _
representative)

H-1' (Desosamine) 4.2-4.4 7.5

H-1" (Cladinose) 4.8-5.0 4.5

N(CHs)2 2.2-24

Aglycone Protons 0.8-4.0
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Table 3: Representative 13C NMR Data for (E)-O-Demethylroxithromycin

Carbon Chemical Shift (ppm, representative)
C=0 (Lactone) 175-178

C-9 (Oxime) 165-170

C-1' (Desosamine) 102-105

C-1" (Cladinose) 95-98

N(CHs)2 40-42

Aglycone Carbons 10-85

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of roxithromycin
metabolites like (E)-O-Demethylroxithromycin.

Sample Preparation for Mass Spectrometry

o Extraction: Metabolites are typically extracted from biological matrices (e.g., plasma, urine,
microsomes) using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

o Chromatography: The extracted sample is subjected to reverse-phase high-performance
liquid chromatography (HPLC) for separation. A C18 column is commonly used with a
gradient elution of acetonitrile and water (often with a formic acid or ammonium acetate
modifier).

« lonization: The eluent from the HPLC is introduced into an electrospray ionization (ESI)
source in positive ion mode.

NMR Sample Preparation and Data Acquisition

« |solation: For NMR analysis, the metabolite of interest needs to be isolated and purified,
typically through preparative HPLC.
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o Sample Preparation: The purified sample is dissolved in a deuterated solvent (e.g., CDCls,
Methanol-da).

o Data Acquisition: *H, 13C, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra are acquired on
a high-field NMR spectrometer (e.g., 500 MHz or higher).

Visualizations
Experimental Workflow for Metabolite Identification
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Caption: A typical experimental workflow for the identification and structural elucidation of drug
metabolites.

Logical Relationship in Spectroscopic Data Analysis
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NMR Spectroscopy

Molecular Weight Determination Fragmentation Pattern
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Caption: The logical relationship between different spectroscopic techniques in determining the
final chemical structure.
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 To cite this document: BenchChem. [Spectroscopic Data of (E)-O-Demethylroxithromycin: A
Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15291727#spectroscopic-data-nmr-ms-for-e-o-
demethylroxithromycin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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